Lamotrigine Impurity 4
Description
Properties
CAS No. |
63985-85-9 |
|---|---|
Molecular Formula |
C8H3Cl2NO |
Molecular Weight |
200.03 |
Appearance |
Grey Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2,5-Dichlorobenzoyl Cyanide; 2,5-Dichlorophenylglyoxylonitrile; 2,5-Dichloro-α-oxo-benzeneacetonitrile |
Origin of Product |
United States |
Genesis and Mechanistic Pathways of Lamotrigine Impurity 4 Formation
Elucidation of Synthetic Routes Leading to Lamotrigine (B1674446) Impurity 4
The formation of Lamotrigine Impurity 4 is intrinsically linked to the synthetic process of lamotrigine itself. researchgate.net Understanding the key intermediates, byproducts, and reaction conditions is paramount to controlling its presence in the final drug substance.
Formation during Lamotrigine Synthesis: Identification of Key Intermediates and Byproducts
The synthesis of lamotrigine typically involves the reaction of 2,3-dichlorobenzoyl cyanide with an aminoguanidine (B1677879) salt. researchgate.netderpharmachemica.com A key intermediate in this process is 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile. derpharmachemica.com this compound, with the chemical structure 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile, is a significant byproduct that can arise during this synthesis. researchgate.net Its formation is a result of side reactions involving the primary reactants and intermediates. The presence of this impurity is often monitored using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov
Role of Reaction Conditions (pH, Temperature, Reagents) in Impurity 4 Generation
The conditions under which the lamotrigine synthesis is performed play a crucial role in the generation of Impurity 4. Studies have shown that pH is a critical factor. For instance, conducting the cyclization of the intermediate 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile under acidic conditions (pH 1-2) can lead to a significant increase in the formation of a specific impurity, which in some studies has been identified as a new N-methyl impurity, while neutral (pH 6-7) or basic (pH 8-9) conditions result in much lower levels of this impurity. derpharmachemica.com While this reported impurity is distinct from Impurity 4, the principle that pH significantly influences impurity profiles is clearly demonstrated. derpharmachemica.com
Temperature and the choice of reagents also impact the formation of byproducts. The cyclization step is often carried out at reflux temperature in an aliphatic alcohol. derpharmachemica.com The specific base used, such as potassium hydroxide (B78521) or sodium hydroxide, can also influence the reaction's outcome and the impurity profile. derpharmachemica.com Suboptimal conditions, such as prolonged reaction times or an excess of certain reagents, can favor the formation of dimeric and other impurities.
Mechanistic Studies of Impurity 4 Formation during Primary Synthesis
The formation of this compound during the primary synthesis of lamotrigine is understood to occur through side reactions of the key starting materials and intermediates. The primary reaction involves the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine. researchgate.netresearchgate.net The resulting intermediate, 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile, then undergoes cyclization to form lamotrigine. derpharmachemica.com
However, under certain conditions, a competing reaction can occur where the aminoguanidine reacts in a different manner, or the intermediate undergoes an alternative transformation, leading to the formation of 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile (Impurity 4). researchgate.net The precise mechanism likely involves the complex reactivity of the guanidine (B92328) moiety and the nitrile group under the specific reaction conditions employed.
Degradation Pathways Contributing to this compound
Beyond the synthetic process, this compound can also emerge as a degradation product of lamotrigine. Forced degradation studies are instrumental in identifying such pathways.
Forced Degradation Studies of Lamotrigine and Impurity 4 Generation
Forced degradation studies expose the drug substance to harsh conditions to accelerate its decomposition and identify potential degradation products. These studies are crucial for establishing the stability-indicating nature of analytical methods. researchgate.netscribd.com
Studies have shown that lamotrigine is susceptible to degradation under acidic conditions. researchgate.netscribd.comderpharmachemica.com When subjected to acidic stress, such as refluxing in hydrochloric acid, lamotrigine can degrade, leading to the formation of various degradation products. scribd.comderpharmachemica.com One study reported a degradation of up to 2.73% under acidic conditions, with the major impurity peak appearing at a specific retention time in the chromatogram. scribd.com Another investigation found a 19.5% degradation when lamotrigine was refluxed with 0.1 N HCl at 80°C for 3 hours. derpharmachemica.com While these studies confirm the instability of lamotrigine in acidic media, the specific identification of this compound as a major degradation product under these conditions requires further targeted investigation. The hydrolysis of lamotrigine under basic conditions is known to produce 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (Compound A), which is a different impurity. google.com
Table 1: Summary of Forced Degradation Studies on Lamotrigine This table is interactive. You can sort and filter the data.
| Stress Condition | Reagent/Method | Degradation (%) | Key Findings | Reference |
|---|---|---|---|---|
| Acidic | 0.1 N HCl, reflux at 80°C for 3h | 19.5 | Significant degradation observed. | derpharmachemica.com |
| Acidic | Not specified | 2.73 | Major impurity peak found at 10.8 min. | scribd.com |
| Basic | 1 N NaOH, reflux at 80°C for 3h | 25.46 | Higher degradation than acidic conditions. | derpharmachemica.com |
| Basic | Not specified | 1.59 | Major impurity peak found at 9.2 min. | scribd.com |
| Oxidative | 15% H₂O₂ at room temp for 24h | 12.88 | Degradation observed. | derpharmachemica.com |
| Photolytic | Not specified | 0.18 | Minor degradation observed. | scribd.com |
| Neutral (Water) | Reflux at 80°C for 3h | No degradation | Stable under neutral aqueous conditions. | derpharmachemica.com |
| Thermal | Not specified | No degradation | Stable under thermal stress. | derpharmachemica.com |
Basic/Alkaline Stress Degradation
Lamotrigine demonstrates susceptibility to degradation under basic or alkaline conditions. researchgate.netresearchgate.net Studies have shown that alkaline-induced hydrolysis has the most significant degradative potential on lamotrigine. researchgate.netresearchgate.net In one study, lamotrigine was exposed to 1 N NaOH and refluxed at 80°C for 3 hours, resulting in a 25.46% degradation of the active drug. derpharmachemica.comderpharmachemica.com Another investigation using 2.5 M NaOH under reflux at 80°C for 2 hours also confirmed the drug's instability in alkaline media. researchgate.net The hydrolysis of the amidine and guanidine moieties within the lamotrigine structure is a key transformation pathway under these conditions. researchgate.net While lamotrigine itself is relatively stable across a range of pH values, its metabolites, such as lamotrigine N2-glucuronide, are more prone to degradation at a higher pH. researchgate.net
Table 1: Lamotrigine Degradation under Basic/Alkaline Stress
| Condition | Degradation Percentage | Reference |
|---|---|---|
| 1 N NaOH, refluxed at 80°C for 3 hours | 25.46% | derpharmachemica.comderpharmachemica.com |
| 2.5 M NaOH, refluxed at 80°C for 2 hours | Significant degradation | researchgate.net |
| Alkaline-induced hydrolysis | Highest degradative potential | researchgate.netresearchgate.net |
Oxidative Stress Degradation
Oxidative conditions also contribute to the degradation of lamotrigine. researchgate.netresearchgate.net Exposure to oxidizing agents can lead to the formation of various degradation products. One study utilized a 15% hydrogen peroxide (H2O2) solution at room temperature for 24 hours, which resulted in a 12.88% degradation of lamotrigine. derpharmachemica.comderpharmachemica.com Another study also confirmed that lamotrigine is susceptible to degradation under oxidative conditions. researchgate.netresearchgate.net The main transformation pathways in oxidative degradation can include the addition of a hydroxyl group to the benzene (B151609) ring. nih.gov In some cases, an N-oxide metabolite of lamotrigine has been identified. nih.govpharmgkb.org
Table 2: Lamotrigine Degradation under Oxidative Stress
| Condition | Degradation Percentage | Reference |
|---|---|---|
| 15% H2O2, room temperature for 24 hours | 12.88% | derpharmachemica.comderpharmachemica.com |
| Oxidative conditions | Susceptible to degradation | researchgate.netresearchgate.net |
| Reaction with hydroxyl radicals | Hydroxyl group addition to benzene ring | nih.gov |
Thermal Stress Degradation
The stability of lamotrigine under thermal stress has yielded varied results. Several studies have indicated that lamotrigine is stable under thermal degradation conditions. researchgate.netresearchgate.netscribd.comderpharmachemica.com For example, exposing the drug to a temperature of 45°C for 36 hours or 60°C for 6 hours resulted in no significant degradation. derpharmachemica.comderpharmachemica.comjgtps.com However, other research has shown some susceptibility to thermal stress, particularly when combined with other conditions like acidity or basicity. researchgate.netderpharmachemica.com
Table 4: Lamotrigine Stability under Thermal Stress
| Condition | Degradation | Reference |
|---|---|---|
| 45°C for 36 hours | No significant degradation | jgtps.com |
| 60°C for 6 hours | No degradation | derpharmachemica.comderpharmachemica.com |
| Heat, humidity, and daylight | Stable | researchgate.netresearchgate.net |
Identification of Related Degradation Products and Their Interconversion Pathways
Forced degradation studies have led to the identification of several degradation products of lamotrigine. researchgate.netjgtps.com Under various stress conditions, different impurities are formed. For instance, in one study, a major impurity peak was observed at 9.2 minutes under alkali degradation conditions. scribd.com The primary human metabolite of lamotrigine is the inactive 2-N-glucuronide conjugate. wikipedia.org Other identified metabolites include lamotrigine-5-N-glucuronide and a minor N-oxide metabolite. pharmgkb.org The interconversion of these products can be influenced by environmental factors such as pH. For example, lamotrigine N2-glucuronide can be converted to three different transformation products under neutral to basic conditions through the hydrolysis of its amidine and guanidine moieties. researchgate.net
Environmental Degradation Mechanisms
Lamotrigine has been recognized as a persistent pharmaceutical in the water environment and wastewater effluents. nih.govresearchgate.net Its degradation in the environment is a subject of ongoing research. Studies have shown that lamotrigine is not readily biodegradable. fass.se The primary mechanisms for its environmental degradation appear to be through advanced oxidation processes and photolysis. nih.govrsc.orgrsc.org The compound reacts rapidly with hydroxyl radicals, suggesting that advanced oxidation processes would be effective for its treatment. nih.gov Direct photodegradation in sunlight is also a potential pathway, with the rate being influenced by the pH of the water. rsc.orgrsc.org The main transformation pathways in these environmental processes include dechlorination of the benzene ring during direct photolysis and the addition of a hydroxyl group to the benzene ring during reaction with hydroxyl radicals. nih.gov
Advanced Analytical Strategies for Lamotrigine Impurity 4 Characterization and Quantification
Chromatographic Method Development and Validation for Impurity 4
The development and validation of robust chromatographic methods are essential for accurately identifying and quantifying Lamotrigine (B1674446) Impurity 4. These methods must be sensitive, specific, and reliable to meet stringent regulatory requirements. High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique for this purpose due to its high resolution, sensitivity, and reproducibility. nih.gov
HPLC methods, particularly in the reverse-phase mode, are the cornerstone for analyzing Lamotrigine and its impurities. nih.gov The development of a successful HPLC method involves meticulous optimization of several key parameters to achieve the desired separation and sensitivity for Impurity 4.
The choice of stationary phase is a critical factor that dictates the separation mechanism and efficiency. For the analysis of Lamotrigine and its polar impurities, reverse-phase columns are overwhelmingly preferred. nih.gov
C18 (Octadecylsilane) Columns: C18 columns are the most widely used stationary phase for the analysis of Lamotrigine and its related substances, including Impurity 4. nih.govresearchgate.netderpharmachemica.com Their hydrophobic nature provides excellent retention and separation for the moderately polar Lamotrigine and its structurally similar impurities. Studies have demonstrated that C18 columns, such as Hypersil BDS C18 and COSMOSIL MS-II C-18, effectively separate Lamotrigine from its process impurities. researchgate.netresearchgate.net The selection of a modern, end-capped, high-purity silica-based C18 column is crucial for achieving symmetric peak shapes and preventing unwanted interactions with residual silanols. The European Pharmacopoeia has recommended the use of a HYB (High-strength Hybrid) C18 column for the analysis of Lamotrigine and its impurities, though other stationary phases that meet system suitability requirements can also be utilized. researchgate.net
Normal-Phase Chromatography: While less common for routine quality control, normal-phase HPLC has been employed for specific applications, such as the pre-concentration of trace impurities. nih.gov In one method, a semi-preparative normal-phase column was used for the initial separation of an impurity from the bulk Lamotrigine, demonstrating the utility of this technique in complex sample preparation schemes. nih.gov
Other Stationary Phases: Research has also explored C8 columns and pentafluorophenyl (PFP) columns. wiley.comresearchgate.net A study using a PFP column demonstrated effective separation of Lamotrigine from its impurities by employing chaotropic chromatography, which can be beneficial for resolving compounds that are difficult to separate using conventional reverse-phase methods. researchgate.net
The following table summarizes various stationary phases used in the analysis of Lamotrigine impurities.
| Stationary Phase Type | Column Example(s) | Application Note | Source(s) |
| Reverse-Phase C18 | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Routine QC and related substances determination. | researchgate.net |
| COSMOSIL MS-II C-18 (250 x 4.6 mm, 5 µm) | Impurity profiling and intermediate analysis. | researchgate.net | |
| Ascentis® Express C18 (150 x 4.6 mm, 5 µm) | USP assay method for Lamotrigine. | sigmaaldrich.com | |
| Qualisil BDS C-18 (250 mm × 4.5 mm, 5 µm) | Stability-indicating method development. | derpharmachemica.com | |
| Reverse-Phase C8 | Symmetry C8 (150 mm x 4.6 mm, 3.5 µm) | Estimation of Lamotrigine in bulk and formulations. | wiley.com |
| Normal-Phase | Not specified | Pre-concentration and isolation of trace impurities. | nih.gov |
| Pentafluorophenyl | Pentafluorophenyl propyl (5F-PHP) | Separation of Lamotrigine and impurities using chaotropic chromatography. | researchgate.net |
Optimizing the mobile phase is crucial for achieving the desired resolution, retention time, and peak shape for Lamotrigine Impurity 4. This involves adjusting the organic modifier, aqueous phase composition, pH, and flow rate.
Composition: A typical mobile phase for reverse-phase separation of Lamotrigine impurities consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The ratio of these components is adjusted to control the elution strength. For instance, a mobile phase of acetonitrile, methanol, and 0.01 M potassium orthophosphate buffer (30:20:50 v/v/v) has been successfully used. nih.govjst.go.jp Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate a wide range of impurities with different polarities within a reasonable time frame. researchgate.netresearchgate.net
pH: The pH of the aqueous component of the mobile phase is a critical parameter, as Lamotrigine (pKa ≈ 5.7) and its impurities contain ionizable groups. derpharmachemica.com Controlling the pH ensures consistent retention times and peak shapes. Buffers such as phosphate (B84403) or acetate (B1210297) are commonly used to maintain a stable pH. researchgate.netwiley.com For example, methods have been developed using potassium dihydrogen phosphate buffers adjusted to pH 7.0, pH 8.0, or ammonium (B1175870) acetate buffer at pH 5.5. researchgate.netresearchgate.netwiley.com Adjusting the pH can significantly alter the selectivity between the API and its impurities.
Flow Rate: The flow rate affects the analysis time and column efficiency. Flow rates are typically set between 1.0 mL/min and 1.5 mL/min for standard HPLC columns (4.6 mm I.D.). researchgate.netresearchgate.net A study developing a method for related substances used a flow rate of 1.5 mL/min, while another method for impurity profiling used 1.2 mL/min. researchgate.netresearchgate.net
The table below provides examples of optimized mobile phase conditions from various studies.
| Mobile Phase Composition | pH | Flow Rate | System | Source(s) |
| Acetonitrile : Methanol : 0.01 M Potassium Orthophosphate (30:20:50 v/v/v) | 6.7 ± 0.1 | Not Specified | Isocratic | nih.govjst.go.jp |
| A: pH 8.0 Buffer; B: Acetonitrile | 8.0 | 1.5 mL/min | Gradient | researchgate.net |
| A: 0.01M Ammonium Acetate/Methanol (50:50); B: Methanol/Water (90:10) | 5.5 | 1.5 mL/min | Gradient | researchgate.net |
| Acetonitrile : 0.7% Potassium Dihydrogen Phosphate Buffer (60:40 v/v) | 7.0 | 0.7 mL/min | Isocratic | wiley.com |
| Methanol : 0.8 g/L Ammonium Acetate Buffer (60:40 v/v) | 4.5 | 1.0 mL/min | Isocratic | sigmaaldrich.com |
The selection of a suitable detector and its optimal settings are vital for achieving the required sensitivity for trace impurity quantification.
UV/PDA Detection: The most common detection method for Lamotrigine and its impurities is Ultraviolet (UV) spectroscopy, often using a Photodiode Array (PDA) detector. researchgate.netsigmaaldrich.comnih.gov Lamotrigine has a chromophore that allows for sensitive UV detection. A PDA detector is particularly advantageous as it acquires spectra across a range of wavelengths simultaneously, which helps in peak identification, purity assessment, and method development. researchgate.netnih.gov
Wavelength Optimization: The detection wavelength is chosen to maximize the signal for Impurity 4 while minimizing interference from the API and other components. Wavelengths are typically selected based on the UV absorption maxima of the compounds. For Lamotrigine and its impurities, detection is commonly performed in the range of 210 nm to 305 nm. researchgate.netderpharmachemica.comnih.gov For example, a method for related substances used a PDA detector set at 220 nm, while another impurity profile study used 210 nm. researchgate.netresearchgate.net A study specifically separating Lamotrigine from an impurity used a detection wavelength of 275 nm. nih.gov The ability to scan across wavelengths with a PDA detector is crucial for selecting the optimal wavelength for all relevant impurities. researchgate.net
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.
Resolution: The primary goal of a stability-indicating method is to achieve baseline separation between the main component (Lamotrigine) and all potential impurities, including Impurity 4. The resolution between adjacent peaks should ideally be greater than 1.5 to ensure accurate quantification. researchgate.net Method development involves adjusting stationary and mobile phase parameters until this resolution is achieved for all specified impurities.
Forced Degradation Studies: To demonstrate specificity, forced degradation studies are performed as per ICH guidelines. derpharmachemica.comresearchgate.net The Lamotrigine drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must be able to separate Impurity 4 from any degradants formed. In a validated method, significant degradation of Lamotrigine was observed under acidic, basic, and oxidative conditions, but the method was able to resolve the degradant peaks from the main drug peak and other known impurities. researchgate.netscribd.com The use of a PDA detector is invaluable in these studies to check for peak purity and ensure that the analyte peak is not co-eluting with any other species. researchgate.net
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a key part of method validation, establishing the sensitivity of the method for trace impurities like Impurity 4.
LOD: The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. jocpr.com
LOQ: The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is commonly 10:1. jocpr.com
For impurities, it is crucial that the LOQ is below the reporting threshold specified by regulatory bodies (e.g., 0.05%). Validated methods for Lamotrigine impurities have demonstrated high sensitivity. For instance, a method for Lamotrigine related compound C reported an LOQ of 0.200 ppm (parts per million). nih.govresearchgate.net Another study determined the LOD and LOQ for Lamotrigine to be 0.008 µg/mL and 0.029 µg/mL, respectively, showcasing the high sensitivity achievable with modern HPLC methods. jocpr.com
The following table presents LOD and LOQ values from different validated methods for Lamotrigine and its impurities.
| Analyte | LOD | LOQ | Method Note | Source(s) |
| Lamotrigine Related Compound C | 0.034 ppm | 0.200 ppm | RP-HPLC method for extended-release tablets. | nih.govresearchgate.net |
| Lamotrigine | 1.03 µg/mL | 3.11 µg/mL | USP assay method. | sigmaaldrich.com |
| Lamotrigine | 0.004 µg/mL | 0.012 µg/mL | RP-UPLC method. | jgtps.com |
| Lamotrigine | 0.04 µg/ml | 0.1 µg/ml | HPLC-PDA method for plasma samples. | nih.gov |
| Lamotrigine | 0.008 µg/ml | 0.029 µg/ml | RP-HPLC method based on S/N ratio. | jocpr.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. jgtps.compubtexto.com These benefits are particularly valuable for the analysis of complex impurity profiles. UPLC methods have been successfully developed and validated for the determination of lamotrigine and its related compounds. jgtps.compubtexto.compubtexto.com The transfer of existing USP HPLC methods for lamotrigine to UPLC technology has been demonstrated to increase throughput by a factor of four and reduce solvent consumption by nearly 90%. A developed RP-UPLC method for lamotrigine utilized a BEH C18 column (2.1 x 100mm, 1.7 µm) and a mobile phase of potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile (40:60 v/v), achieving a retention time of 0.620 min. jgtps.com
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin Layer Chromatography (TLC) and its advanced version, High-Performance Thin Layer Chromatography (HPTLC), are valuable tools for the separation and identification of impurities in pharmaceuticals. ijprajournal.combiomedres.usijpsjournal.comresearchgate.net These techniques are often used for preliminary screening due to their simplicity and cost-effectiveness. ijprajournal.comijpsjournal.com HPTLC offers improved resolution and sensitivity compared to traditional TLC. forensicspedia.com A TLC method has been developed for the separation of lamotrigine from its impurity, 2,3-dichlorobenzoic acid, using a mobile phase of ethyl acetate: methanol: ammonia (B1221849) 35% (17:2:1 v/v/v) on silica (B1680970) gel plates. jst.go.jp The separated spots were measured densitometrically at 275 nm. jst.go.jp HPTLC methods are also employed for impurity profiling and can handle multiple samples simultaneously, making them suitable for large-scale screening. ijpsjournal.comforensicspedia.com
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of impurities. ijprajournal.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. toref-standards.comlongdom.org It is widely used for the identification and quantification of pharmaceutical impurities. longdom.org Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting selected ions and analyzing the resulting fragment ions. nih.gov
The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of lamotrigine and its impurities. nih.govtandfonline.com This technique combines the separation power of LC with the mass analysis capabilities of MS/MS, enabling the identification and quantification of impurities even at trace levels. nih.gov LC-MS/MS has been used to characterize degradation products of lamotrigine under various stress conditions. tandfonline.comtandfonline.com In one study, the fragmentation pattern of lamotrigine was established, and the structures of three degradation products were assigned based on the mass spectral data. tandfonline.comtandfonline.com For this compound, which is the N-methyl derivative of lamotrigine, LC-MS analysis would show a characteristic mass-to-charge ratio (m/z) of 271 (M+1). derpharmachemica.com
| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Reference |
|---|---|---|---|
| Lamotrigine | 255.9 | 210.8, 43.0 | nih.gov |
| This compound | 271 | Not explicitly detailed in provided context, but would show characteristic fragments. | derpharmachemica.com |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. toref-standards.comlcms.czthermofisher.com This is a critical tool for the definitive identification of impurities. toref-standards.comlcms.cz The accurate mass data generated by HRMS, often with a mass accuracy of less than 5 ppm, can be used to propose a molecular formula for an impurity with a high degree of confidence. thermofisher.com For this compound, HRMS would confirm its elemental composition and differentiate it from other potential isobaric impurities. The use of HRMS in impurity profiling ensures the quality, safety, and efficacy of pharmaceutical products by enabling the identification and monitoring of impurities throughout the drug development and manufacturing process. toref-standards.com
"In-source" Fragmentation Techniques for Isobaric Impurities
The analysis of impurities that are isobaric with the active pharmaceutical ingredient (API), meaning they have the same nominal mass, presents a significant analytical challenge. This compound is an N-methylated derivative of lamotrigine, making it an isomer and thus isobaric with other potential impurities. Traditional mass spectrometry (MS) may not differentiate between such compounds based on mass alone. "In-source" fragmentation (ISF), also known as in-source collision-induced dissociation, is a powerful technique to address this issue. nih.govresearchgate.netmdpi.combiomedres.us
ISF occurs when molecules are induced to fragment within the ion source of the mass spectrometer, prior to mass analysis. mdpi.comd-nb.info This is typically achieved by increasing the voltage potential difference in the atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netmdpi.com The resulting fragment ions are then analyzed. Since isobaric compounds often exhibit different fragmentation patterns due to their distinct chemical structures, ISF can provide a "fingerprint" for each isomer, enabling their differentiation and selective quantification.
For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing in-source fragmentation with APCI has been successfully developed for the trace analysis of an isobaric impurity of lamotrigine. nih.gov This approach, followed by multiple reaction monitoring (MRM), provides adequate sensitivity and specificity to distinguish the impurity from the main compound. nih.gov While this specific study focused on a different isobaric impurity, the principle is directly applicable to this compound. The strategic application of ISF would involve optimizing the in-source collision energy to generate unique fragment ions for this compound that are not produced by lamotrigine or other isomers, thus allowing for its selective detection and measurement even when co-eluting.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. derpharmachemica.comresearchgate.net A combination of one-dimensional (1H and 13C) and two-dimensional (2D-NMR) techniques provides detailed information about the molecular skeleton and the spatial arrangement of atoms.
For this compound, which is confirmed as 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine, NMR analysis is crucial for confirming the position of the methyl group. derpharmachemica.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the case of this compound, a key feature is the singlet corresponding to the N-methyl protons. derpharmachemica.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shift of the N-methyl carbon provides further confirmation of the methylation. derpharmachemica.com
2D-NMR and NOESY: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), help to establish connectivity between protons and carbons. The Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital for confirming the spatial proximity of atoms. For this compound, a NOESY experiment would show a correlation between the N-methyl protons and the nearby aromatic protons of the dichlorophenyl ring, definitively confirming the position of methylation at the N5 position. derpharmachemica.com
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Technique | Solvent | Chemical Shifts (δ ppm) |
|---|---|---|
| ¹H NMR | DMSO-d₆ | 7.74 (dd, 1H), 7.47 (d, 1H), 7.45 (s, 1H), 7.30 (br s, NH₂), 3.86 (s, 3H, N-CH₃) |
| ¹³C NMR | DMSO-d₆ | 162.6, 160.5, 139.7, 135.8, 131.7, 131.1, 130.7, 130.4, 128.2, 53.4 |
Data sourced from G. Madhusudhan et al., 2012. derpharmachemica.com
Infrared (IR) Spectroscopy
The spectrum, typically obtained using a potassium bromide (KBr) pellet, would show characteristic absorption bands for N-H stretching of the amine groups, C=N and C=C stretching of the triazine and phenyl rings, and C-Cl stretching. The presence of these bands, along with the data from other analytical techniques, contributes to the comprehensive characterization of the impurity. derpharmachemica.comdoi.orgsemanticscholar.org
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3395, 3315 | N-H Stretching (Amine) |
| 3109 | Aromatic C-H Stretching |
| 1648 | C=N Stretching (Triazine ring) |
| 1561, 1510 | C=C Stretching (Aromatic ring) |
| 1438 | C-H Bending |
| 799 | C-Cl Stretching |
Data sourced from G. Madhusudhan et al., 2012. derpharmachemica.com
UV-Visible Spectroscopy for Detection and Quantification
UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. semanticscholar.orgresearchgate.netinnovareacademics.in Aromatic compounds and those with conjugated systems, such as lamotrigine and its impurities, typically exhibit strong UV absorbance. tandfonline.com
A UV-Vis spectrophotometric method can be developed for the detection and quantification of this compound, often in conjunction with a separation technique like high-performance liquid chromatography (HPLC). jst.go.jpnih.gov The wavelength of maximum absorbance (λmax) for the impurity would be determined by scanning a solution of the pure compound across the UV-Vis range. semanticscholar.orginnovareacademics.in For quantification, a calibration curve is constructed by plotting the absorbance of standard solutions of this compound at its λmax against their known concentrations. derpharmachemica.com This allows for the determination of the impurity's concentration in unknown samples. While specific λmax values for this compound are not detailed in the provided search results, the methodology is a standard approach for the quantification of such impurities. researchgate.net
Sample Preparation and Extraction Techniques
Effective sample preparation is crucial to isolate and concentrate impurities from the drug matrix, thereby improving the sensitivity and accuracy of subsequent analytical methods. nih.govnih.gov
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a versatile and widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. nih.govresearchgate.netnih.gov It involves passing a liquid sample through a solid sorbent, which retains the analyte of interest or the interfering matrix components. The analyte is then eluted with a suitable solvent.
Ultrasonic Extraction
Ultrasonic extraction, or sonication, utilizes high-frequency sound waves to facilitate the extraction of analytes from a solid or liquid sample into a solvent. nih.govnih.gov The ultrasonic waves create cavitation bubbles in the solvent, and their collapse generates localized high pressure and temperature, enhancing mass transfer and accelerating the extraction process. researchgate.netdntb.gov.ua
In the context of analyzing this compound in pharmaceutical formulations, ultrasonic extraction can be used to efficiently dissolve the drug product and extract both the API and the impurity into a suitable solvent before analysis by HPLC or other techniques. nih.gov The influence of an ultrasonic extraction step has been examined in methods for detecting trace impurities in lamotrigine. nih.gov This technique is particularly useful for ensuring the complete dissolution of the sample and for extracting analytes from complex matrices. The efficiency of the extraction can be optimized by adjusting parameters such as sonication time, temperature, and the choice of solvent. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique in pharmaceutical analysis for the isolation and purification of analytes from complex sample matrices. The method operates on the principle of differential partitioning of a compound, such as this compound, between two immiscible liquid phases—typically an aqueous phase and an organic solvent. The efficiency of the extraction is governed by the distribution coefficient (K_D) of the impurity, which can be manipulated by adjusting parameters like pH and the choice of organic solvent.
For the analysis of lamotrigine and its related impurities, LLE serves as a robust method to remove interfering substances from various matrices, including plasma and tablet formulations. nih.govnih.gov The selection of the extraction solvent is critical and is based on the polarity and solubility of the impurity. A common strategy involves adjusting the pH of the aqueous sample to suppress the ionization of the target impurity, thereby increasing its affinity for the organic phase. For basic compounds like lamotrigine and many of its impurities, the sample is alkalinized to facilitate extraction into a nonpolar organic solvent.
Detailed research findings have outlined specific LLE protocols. For instance, in the analysis of lamotrigine from plasma, an optimized procedure involves adding a sodium carbonate-bicarbonate buffer to raise the pH to 10, followed by extraction with ethyl acetate. nih.gov This simple and rapid method effectively extracts the analyte while using relatively small solvent volumes. nih.gov Another documented LLE application for lamotrigine from a tablet matrix involved a shake flask partitioning step using dichloroethane as the organic solvent and an aqueous solution of EDTA. nih.gov While these methods were developed for the parent drug, the principles are directly applicable to the extraction of structurally similar compounds like this compound.
The table below summarizes various LLE conditions reported in literature for the extraction of lamotrigine, which can be adapted for its impurities.
| Analyte/Matrix | Extraction Solvent(s) | pH/Aqueous Phase Conditions | Key Findings | Reference |
| Lamotrigine in Human Plasma | Ethyl Acetate | Na₂CO₃-NaHCO₃ Buffer (pH 10) | Optimized, rapid procedure using small solvent volumes. | nih.gov |
| Lamotrigine in Tablets | Dichloroethane | 1 mg/ml EDTA in water | Effective partitioning for sample cleanup prior to HPLC. | nih.gov |
| Lamotrigine in Human Plasma | Hexane/Isoamyl alcohol (98:2) | Acidic medium for back-extraction | High-efficiency extraction allowing for low detection limits with UV detector. | researchgate.net |
| Lamotrigine in Human Plasma | Not specified | Protein precipitation followed by LLE | LLE was found to be superior to protein precipitation alone for sample cleanup. | scielo.br |
Preconcentration Methods for Trace Impurities
The detection and quantification of impurities present at trace levels, such as this compound, often require a preconcentration step to increase the analyte's concentration to a level amenable to instrumental detection. Regulatory guidelines necessitate the monitoring of impurities even at parts-per-million (ppm) or parts-per-billion (ppb) levels, making preconcentration essential for method sensitivity. Several advanced techniques are employed for this purpose.
Solid-Phase Extraction (SPE) is a prominent preconcentration technique that has proven highly effective for trace analysis of lamotrigine impurities. nih.govresearchgate.net SPE operates by passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the analyte is subsequently eluted with a small volume of a strong solvent, resulting in a more concentrated and cleaner sample. Research on an isobaric impurity of lamotrigine demonstrated that implementing an SPE step significantly enhanced the method's sensitivity. nih.govresearchgate.net The limit of detection (LOD) was improved more than tenfold, from 25 ppb without SPE to 2 ppb with SPE preconcentration. nih.govresearchgate.net
Chromatographic Preconcentration is another powerful strategy. This approach utilizes an initial chromatographic step to isolate and concentrate the impurity of interest. A published method for a route-indicative impurity in lamotrigine employed a normal-phase HPLC system for initial separation and preconcentration. nih.gov The fraction containing the impurity was collected, the solvent was evaporated, and the residue was redissolved in a smaller volume of a mobile phase suitable for a second, different analytical chromatography system (reversed-phase HPLC-MS). nih.gov This technique not only concentrates the analyte but also provides a high degree of selectivity, effectively separating the impurity from the main drug substance. This method enabled detection in the 50-100 ppb range. nih.gov
Microextraction Techniques , such as microextraction by packed sorbent (MEPS), represent a miniaturized form of SPE. ipg.pt MEPS uses a very small amount of sorbent packed into a syringe, significantly reducing sample and solvent volumes while still achieving effective preconcentration. ipg.pt This modern approach is suitable for bioanalysis from matrices like plasma and saliva and aligns with green analytical chemistry principles. ipg.pt
The following table compares different preconcentration methods used in the analysis of lamotrigine and its impurities.
| Technique | Analyte/Impurity | Matrix | Achieved Detection Limit / Improvement | Reference |
| Solid-Phase Extraction (SPE) | Isobaric Impurity (14W80) | Drug Substance | 2 ppb (Enhanced from 25 ppb without SPE) | nih.govresearchgate.net |
| Normal-Phase HPLC | Route Indicative Impurity | Drug Substance / Tablets | 50-100 ppb | nih.gov |
| Microextraction by Packed Sorbent (MEPS) | Lamotrigine | Human Plasma and Saliva | LOQ of 0.1 µg/mL from a 100 µL sample. | ipg.pt |
Control and Mitigation Approaches for Lamotrigine Impurity 4 in Pharmaceutical Processes
Purification Strategies for Lamotrigine (B1674446) API to Reduce Impurity 4 Levels
Should Impurity 4 remain in the crude product after the reaction, robust purification strategies are necessary to reduce its levels to within pharmaceutically acceptable limits.
Crystallization is a fundamental and effective technique for purifying crude Lamotrigine. mt.com The process leverages the solubility differences between Lamotrigine and any remaining impurities, including Impurity 4.
Solvent System: A common and effective method for purifying Lamotrigine is recrystallization from a mixture of isopropanol (B130326) and water. google.com A volume ratio of isopropanol to water between 2:1 and 3:1 is often preferred. google.com
Process: The purification process typically involves dissolving the crude Lamotrigine, which may contain residual Impurity 4, in the heated solvent mixture. mt.com The solution can be treated with activated carbon to remove colored impurities. derpharmachemica.comgoogle.com Upon controlled cooling, the purer Lamotrigine crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. mt.comgoogle.com This process has been shown to significantly increase purity, for example, from a crude level of 98.52% to a final purity of 99.91%. google.com The resulting solid is then filtered and dried to yield pharmaceutical-grade Lamotrigine. google.com
For instances where very high purity is required or when crystallization is not sufficiently effective, chromatographic methods can be employed.
Principle of Separation: Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov Analytical methods have demonstrated that Lamotrigine and Impurity 4 can be effectively separated using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. researchgate.net Impurity 4, being a salt-like intermediate, generally exhibits different polarity compared to the cyclized Lamotrigine molecule, which facilitates their separation.
Application: While primarily used for analysis, these chromatographic principles can be scaled up to preparative HPLC or conventional column chromatography for purification purposes. nih.govgoogle.com A sample extract can be passed through a column packed with a suitable stationary phase, such as silica (B1680970) gel, and eluted with an appropriate solvent system to isolate Lamotrigine from any unreacted Impurity 4 and other process-related byproducts. nih.gov
Crystallization and Recrystallization Techniques
Development of Reference Standards for Lamotrigine Impurity 4
The development and availability of highly characterized reference standards are fundamental prerequisites for the accurate identification and quantification of impurities during pharmaceutical analysis. google.com A reference standard is a suitably pure sample of an impurity that serves as an external standard for analytical testing. google.comgoogle.com For this compound, this involves its unambiguous synthesis and comprehensive characterization to confirm its chemical structure and purity.
The process begins with the targeted synthesis of the impurity. Researchers have detailed the synthesis of several Lamotrigine impurities to facilitate their study. researchgate.net For example, the impurity 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile, identified as Impurity 4 in one study, was synthesized and characterized to confirm its structure. researchgate.net Similarly, a potential N-methyl impurity was synthesized to investigate its formation during the manufacturing process. derpharmachemica.com
Once synthesized, the impurity is rigorously characterized using a suite of spectroscopic and chromatographic techniques. This is essential to establish its identity and purity, which is documented in a detailed Certificate of Analysis (COA). venkatasailifesciences.com The purity level of a reference standard is typically required to be high, often at least 90%, with levels of 95% or 98% being more desirable. google.com
The characterization data provides a unique fingerprint for the impurity. These reference standards are critical for various aspects of pharmaceutical development and quality control, including method validation, stability studies, and regulatory submissions. venkatasailifesciences.com
Table 2: Characterization Data for a Synthesized Lamotrigine Impurity (N-methyl impurity)
| Analysis | Result | Source |
|---|---|---|
| Chemical Name | N-methyl-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine | derpharmachemica.com |
| Melting Point | 244°C - 248°C | derpharmachemica.com |
| Infrared (IR) Spectrum (KBr) | 3395, 3315, 3109, 2949, 2746, 1648, 1561, 1510, 1438, 1136, 799 cm⁻¹ | derpharmachemica.com |
| Mass Spectrometry (MS) | m/z 271 (M+1) | derpharmachemica.com |
| ¹H NMR (300 MHz, DMSO-d6) | δ 7.74 (dd, 1H), 7.47 (d, 1H), 7.45 (s, 1H), 7.30 (br s, NH₂), 3.86 (s, 3H) | derpharmachemica.com |
| ¹³C NMR (300 MHz, DMSO-d6) | δ 162.6, 160.5, 139.7, 135.8, 131.7, 131.1, 130.7, 130.4, 128.2, 53.4 | derpharmachemica.com |
| HPLC Purity | 98.30% | derpharmachemica.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Lamotrigine |
| 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile |
| N-methyl-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine |
Regulatory Science and Quality Assurance Perspectives on Lamotrigine Impurity 4
International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)
The foundation for controlling impurities in pharmaceuticals is laid out by the International Conference on Harmonisation (ICH) in its quality guidelines. The two principal documents governing organic impurities are ICH Q3A(R2), which pertains to impurities in new drug substances, and ICH Q3B(R2), which addresses impurities (specifically degradation products) in new drug products. droracle.aimedsafe.govt.nzlhasalimited.orgcymitquimica.com These guidelines establish a systematic approach for the reporting, identification, and safety qualification of impurities.
ICH Q3A is relevant if Lamotrigine (B1674446) Impurity 4 is a process-related impurity arising from the synthesis of the Lamotrigine active pharmaceutical ingredient (API). droracle.ainih.gov This guideline mandates that any impurity present above the established reporting threshold must be documented in regulatory submissions. droracle.ai If the level of Impurity 4 exceeds the identification threshold, its chemical structure must be determined. Furthermore, if it surpasses the qualification threshold, comprehensive safety data is required to justify the proposed acceptance criterion in the drug substance specification. droracle.ai
Conversely, if Lamotrigine Impurity 4 is a degradation product that forms during the manufacturing or storage of the final dosage form, ICH Q3B applies. medsafe.govt.nzcymitquimica.comallmpus.com The principles are parallel to Q3A, requiring degradation products to be reported, identified, and qualified based on the same threshold concepts. cymitquimica.com The control strategy for Impurity 4 must therefore be rooted in a thorough understanding of its origin, whether as a process impurity from the API synthesis or a degradant in the finished product. cymitquimica.comcymitquimica.com
Pharmacopoeial Requirements for Lamotrigine Impurities (e.g., USP, Ph. Eur.)
Global pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide legally binding standards for medicines. pharmaffiliates.comdrugs.com Their monographs for a specific drug substance, like Lamotrigine, detail the tests, procedures, and acceptance criteria required to ensure its identity, strength, quality, and purity. drugfuture.comeupati.eu
The USP and Ph. Eur. monographs for Lamotrigine list several specified, named impurities. drugfuture.comedqm.eu For example, the USP monograph mentions "Lamotrigine Related Compound B" (2,3-Dichlorobenzoic acid) and "Lamotrigine Related Compound C" (3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one). cymitquimica.comdrugfuture.comlgcstandards.com While "this compound" is not a standard pharmacopoeial designation, a manufacturer must control it according to the monograph's requirements.
If Impurity 4 corresponds to one of the named impurities in a monograph (e.g., if it were designated as Lamotrigine Related Compound D), it must meet the specific acceptance criterion set for that impurity. cymitquimica.compharmaffiliates.com If Impurity 4 is not individually listed, it would be controlled under the general limit for "unspecified impurities." drugfuture.com General chapters like USP <1086> and Ph. Eur. 5.10 provide the overarching principles for impurity control, working in concert with the specific monographs. pharmaffiliates.comdrugs.commayoclinic.org It is the manufacturer's responsibility to ensure their analytical methods can detect and quantify all relevant impurities, including any that are specific to their unique manufacturing process. pharmaffiliates.com
Setting of Reporting, Identification, and Qualification Thresholds for this compound
The specific limits for reporting, identifying, and qualifying an impurity are not arbitrary; they are determined by the maximum daily dose (MDD) of the drug, as defined in the ICH Q3A and Q3B guidelines. droracle.aicymitquimica.com Lamotrigine's MDD can be as high as 400-600 mg, and in some cases even higher, placing it in a category where the thresholds are defined by a percentage of the dose or a total daily intake (TDI) value, whichever is lower. droracle.aimedsafe.govt.nzmayoclinic.org
For a drug with an MDD of up to 2 g/day , the ICH thresholds are as follows. droracle.ai These thresholds dictate the level at which regulatory actions are required for this compound.
| Threshold Type | Threshold Limit (for MDD > 1 g/day up to 2 g/day) | Required Action for Impurity 4 |
|---|---|---|
| Reporting | ≥0.05% | Must be reported in regulatory filings if present at or above this level. |
| Identification | >0.10% | Chemical structure must be determined if present above this level. |
| Qualification | >0.15% | Biological safety must be established if present above this level. |
This table is based on the thresholds defined in ICH Q3A(R2) and Q3B(R2) for new drug substances and products, respectively. droracle.aicymitquimica.com
An acceptance criterion, or specification limit, for this compound in the final drug substance or product specification must be established and justified based on batches used in safety and clinical studies, as well as the manufacturer's process capability. droracle.aieupati.eu This limit must be no higher than the qualified level. fda.gov
Considerations for Impurity Categorization (e.g., Genotoxic Impurities Class 4 and 5)
Beyond the standard organic impurities, those with the potential to be mutagenic and carcinogenic are subject to even stricter controls under the ICH M7 guideline. sigmaaldrich.comjpionline.org This guideline provides a framework for classifying impurities into one of five classes to manage the potential carcinogenic risk. veeprho.comtoxminds.com The classification of this compound would depend entirely on its chemical structure and toxicological data. veeprho.com
The prompt specifically requests a focus on Class 4 and Class 5, which are defined as follows:
Class 5 : This class includes impurities that lack a structural alert for mutagenicity, or that have a structural alert but have been demonstrated to be non-mutagenic in a bacterial reverse mutation (Ames) test. toxminds.comfda.gov An impurity classified as Class 5 is treated as a conventional impurity and controlled according to the thresholds outlined in ICH Q3A/Q3B. veeprho.com
Class 4 : This class is for impurities that have a structural alert for mutagenicity, but this alert is also present in the API or a related compound that has been tested and found to be non-mutagenic. toxminds.com Like Class 5 impurities, these are also controlled according to standard ICH Q3A/Q3B limits. veeprho.com
To classify this compound, a (Quantitative) Structure-Activity Relationship [(Q)SAR] analysis would first be performed to identify any structural features associated with mutagenicity. veeprho.com If no such alert is found, it could be designated Class 5. If an alert is identified, its status as a Class 4 or a more critical class (like Class 2 or 3) would depend on whether that same alert is present in the Lamotrigine molecule itself and whether Lamotrigine is non-mutagenic in a relevant assay. toxminds.com If the alert is unique or its mutagenicity is unknown, an Ames test would be necessary to determine if it is non-mutagenic (and thus Class 5) or mutagenic, which would require much lower control limits. fda.gov
Analytical Method Validation in a Regulatory Context for Impurity 4 Determination
To accurately monitor and control this compound, a validated analytical procedure is required. The validation process must demonstrate that the method is suitable for its intended purpose, a principle detailed in the ICH Q2(R2) guideline. fda.govsynzeal.comglppharmastandards.com For quantifying an impurity like Impurity 4, High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
The validation of the analytical method for Impurity 4 would need to assess a specific set of performance characteristics to be considered acceptable by regulatory agencies. fda.gov
| Validation Characteristic | Purpose for Impurity Quantification |
|---|---|
| Specificity | To ensure the method can detect and quantify Impurity 4 without interference from the main component (Lamotrigine), other impurities, or excipients. |
| Limit of Detection (LOD) | To determine the lowest amount of Impurity 4 that can be detected, but not necessarily quantified, by the method. |
| Limit of Quantitation (LOQ) | To establish the lowest concentration of Impurity 4 that can be measured with acceptable precision and accuracy. The LOQ must be at or below the reporting threshold (e.g., 0.05%). |
| Linearity | To demonstrate a direct, proportional relationship between the concentration of Impurity 4 and the method's response over a specified range. |
| Range | To confirm the interval over which the method is precise, accurate, and linear. For an impurity, this should typically span from the LOQ to 120% of the specification limit. |
| Accuracy | To show the closeness of the method's results to the true value, often assessed by analyzing samples spiked with a known amount of the Impurity 4 reference standard. |
| Precision (Repeatability & Intermediate Precision) | To measure the method's consistency. Repeatability assesses results within the same lab over a short time, while intermediate precision assesses variability within the same lab on different days or with different analysts/equipment. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), indicating its reliability for routine use. |
Comprehensive documentation of this validation process is a mandatory component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. synzeal.com
Future Research Directions in Lamotrigine Impurity 4 Studies
Development of Novel and Greener Synthetic Approaches with Reduced Impurity Burden
The primary strategy for controlling impurities is to prevent their formation during the manufacturing process. Future research will likely focus on developing novel and environmentally friendly synthetic routes for Lamotrigine (B1674446) that inherently reduce the formation of Impurity 4. This involves exploring alternative starting materials, reagents, and reaction conditions that are less prone to generating this specific impurity. Green chemistry principles, such as the use of safer solvents, catalytic reactions, and atom economy, will be central to these new synthetic designs. The goal is to create a more efficient and sustainable manufacturing process that yields Lamotrigine with a significantly lower impurity profile from the outset.
Advancements in High-Throughput Analytical Methodologies for Impurity Profiling
To effectively monitor and control Lamotrigine Impurity 4, rapid and efficient analytical methods are crucial. Future research is expected to focus on the development and validation of high-throughput screening (HTS) techniques for impurity profiling. Methodologies such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) can offer faster analysis times and higher resolution, enabling the detection and quantification of even trace levels of Impurity 4. The integration of automation and robotics in sample preparation and data analysis will further enhance the throughput, allowing for more comprehensive screening of process parameters and their impact on impurity formation.
Application of Computational Chemistry and Machine Learning in Predicting Impurity Formation
The use of computational tools is set to revolutionize impurity management. Future research will increasingly apply computational chemistry and machine learning (ML) algorithms to predict the formation of this compound. Density functional theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms and identify the thermodynamic and kinetic factors that favor the formation of this impurity. Furthermore, ML models can be trained on existing manufacturing data to identify patterns and predict the likelihood of impurity formation under different process conditions. This predictive capability will enable a proactive approach to process optimization, minimizing the generation of Impurity 4 before it occurs.
Studies on Long-Term Stability and Storage Conditions Impact on Impurity 4 Levels (non-clinical)
Understanding the behavior of this compound over time is critical for ensuring drug product quality throughout its shelf life. Non-clinical studies will be essential to investigate the long-term stability of Lamotrigine and the potential for the formation or degradation of Impurity 4 under various storage conditions. These studies will assess the impact of factors such as temperature, humidity, and light exposure on the levels of Impurity 4 in the drug substance and formulated product. The data generated will inform the establishment of appropriate storage and handling guidelines to maintain the purity of Lamotrigine.
Development of Portable or On-Line Detection Systems for Impurity 4
The ability to monitor impurity levels in real-time during the manufacturing process can provide significant advantages for process control. Future research is anticipated to explore the development of portable or on-line detection systems for this compound. Technologies such as near-infrared (NIR) spectroscopy, Raman spectroscopy, and microfluidic devices could be adapted for this purpose. These process analytical technology (PAT) tools would allow for continuous monitoring of the reaction mixture, enabling immediate adjustments to process parameters to prevent the formation of Impurity 4 and ensure consistent product quality.
Further Elucidation of Trace-Level Impurity Interactions (non-clinical, e.g., excipients, packaging materials)
Even at trace levels, impurities can potentially interact with other components of a drug product, such as excipients and packaging materials. Non-clinical research is needed to further elucidate these potential interactions for this compound. Studies will investigate the compatibility of Impurity 4 with common pharmaceutical excipients and assess the potential for leaching of compounds from packaging materials that could react with or degrade the impurity. This research will provide a more complete understanding of the impurity's behavior within the final drug product formulation and its packaging system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
